molecular formula C18H18N2O4 B2737906 3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione CAS No. 2034201-42-6

3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione

Cat. No.: B2737906
CAS No.: 2034201-42-6
M. Wt: 326.352
InChI Key: ZWGLQYYQYWBZRJ-UHFFFAOYSA-N
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Description

3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.352. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3,6-Bis(4-methoxyphenyl)piperazine-2,5-dione is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C18_{18}H18_{18}N2_{2}O4_{4}
  • Molecular Weight : 342.35 g/mol

The compound features a piperazine core with two methoxyphenyl substituents at the 3 and 6 positions, contributing to its biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine-2,5-dione exhibit significant anticancer properties. A notable study evaluated a series of 3,6-diunsaturated 2,5-DKPs against various cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer) cells. The results indicated that certain derivatives had IC50_{50} values ranging from 0.7 to 8.9 μM, suggesting moderate to good anticancer efficacy .

Case Study: Anticancer Efficacy

A specific derivative of this compound was tested for its ability to induce apoptosis in cancer cells. The compound was found to significantly increase the levels of pro-apoptotic proteins such as Bax and caspase-3 while decreasing the anti-apoptotic protein Bcl-2 in HepG2 liver cancer cells. This suggests a mechanism by which the compound may promote programmed cell death in cancerous cells .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. A study focused on related compounds showed that they could mitigate oxidative stress by stabilizing mitochondrial membrane potential and reducing reactive oxygen species (ROS) production through the IL-6/Nrf2 signaling pathway .

The antioxidative mechanism involves:

  • Decreased ROS Production : The compound reduces oxidative damage induced by agents like H2_2O2_2.
  • Cell Survival Promotion : By activating the Nrf2 pathway, it enhances cellular defense mechanisms against oxidative stress.

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Activity Mechanism IC50_{50} Value Cell Line
AnticancerInduces apoptosis via Bax and caspase-3 upregulation0.7 - 8.9 μMA549, HeLa
AntioxidantReduces ROS; stabilizes mitochondrial membraneNot specifiedHepG2

Properties

IUPAC Name

3,6-bis(4-methoxyphenyl)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-13-7-3-11(4-8-13)15-17(21)20-16(18(22)19-15)12-5-9-14(24-2)10-6-12/h3-10,15-16H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGLQYYQYWBZRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=O)NC(C(=O)N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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